

# Structural Elucidation and Application Profiling of (E)-5-(But-2-enyl)-2-methylpyridine

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## Compound of Interest

Compound Name: (E)-5-(But-2-enyl)-2-methylpyridine

CAS No.: 26091-11-2

Cat. No.: B13741390

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## Executive Summary

In the realm of synthetic methodology and catalytic design, alkyl-substituted pyridine derivatives serve as foundational building blocks. **(E)-5-(But-2-enyl)-2-methylpyridine** (CAS: 26091-11-2) is a highly specialized heterocyclic compound utilized extensively in ligand-behavior profiling, catalytic model systems, and structure-activity relationship (SAR) analyses[1]. This whitepaper provides an in-depth technical analysis of its molecular architecture, physicochemical properties, and field-proven experimental workflows, designed specifically for researchers and drug development professionals.

## Molecular Architecture & Physicochemical Profiling

The utility of **(E)-5-(But-2-enyl)-2-methylpyridine** is intrinsically linked to its precise molecular formula and weight. The compound consists of a central pyridine ring (a nitrogen-containing heterocycle) substituted at two critical positions:

- Position 2: A methyl group (

), which introduces localized steric hindrance adjacent to the coordinating nitrogen atom.

- Position 5: An (E)-configured but-2-enyl chain (

), which provides a rigid, lipophilic tail capable of secondary sphere interactions.

## Formula and Molecular Weight Derivation

The base pyridine ring has the formula

. Substituting two hydrogen atoms yields a core of

. Adding the methyl group (

) and the but-2-enyl group (

) results in the final Molecular Formula:

[2].

The exact mass calculation is paramount for High-Resolution Mass Spectrometry (HRMS) validation. The monoisotopic mass is calculated as follows:

- Carbon (

):

- Hydrogen (

):

- Nitrogen (

):

- Exact Mass:

[2]

## Quantitative Physicochemical Data

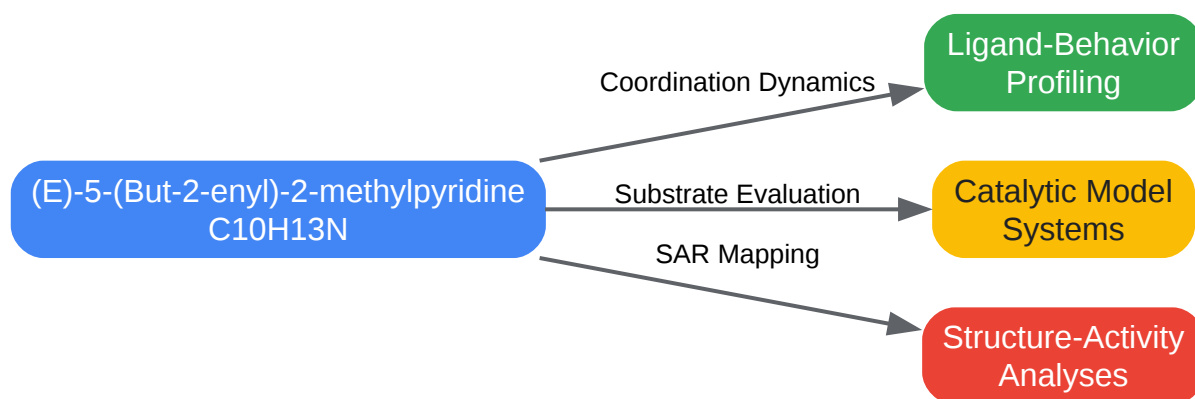
To facilitate rapid comparison during solvent selection and chromatographic method development, key physicochemical descriptors are summarized below:

Property	Value	Analytical Significance
Molecular Formula		Baseline for elemental analysis[1].
Molecular Weight		Required for precise molarity calculations in catalysis.
Exact Mass		Target for ESI-TOF HRMS ( ) [2].
XLogP3		Indicates moderate lipophilicity; dictates reverse-phase HPLC retention[2].
Topological Polar Surface Area		Highlights low polarity, driven solely by the pyridine nitrogen[2].
Isomeric Purity Marker	(E)-configuration	Differentiates from the (Z)-isomer (CAS 26091-12-3)[3].

## Application Pathways in Synthetic Methodology

The strategic placement of the methyl and butenyl groups makes this compound an exceptional candidate for probing heterocycle-based reaction pathways. The nitrogen atom acts as a

-donor to transition metals (e.g., Pd, Ru, Ir). The adjacent 2-methyl group creates a specific "bite angle" constraint, modulating the dissociation rate of the ligand during catalytic turnover. Meanwhile, the trans (E)-geometry of the butenyl chain minimizes intramolecular steric clashing, maintaining the structural fidelity of the resulting metal complex.



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Fig 1: Downstream application pathways for **(E)-5-(but-2-enyl)-2-methylpyridine** in synthetic research.

## Self-Validating Experimental Protocols

Trustworthiness in synthetic chemistry relies on self-validating systems. Before utilizing **(E)-5-(but-2-enyl)-2-methylpyridine** in sensitive catalytic cycles, its stereochemical integrity must be verified. The (Z)-isomer<sup>[4]</sup> can severely disrupt catalyst coordination due to unfavorable spatial folding of the cis-alkene.

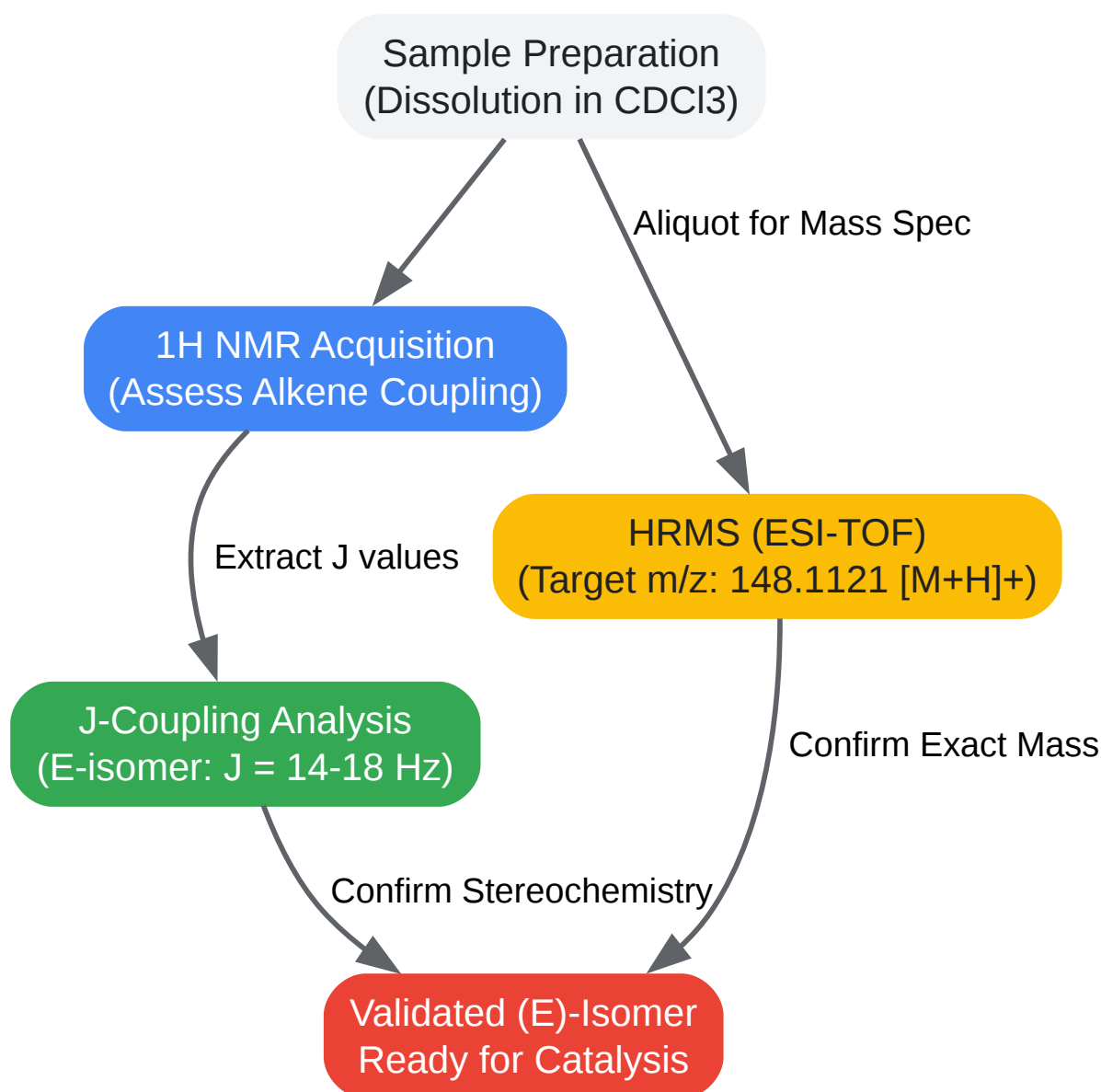
### Protocol 1: Analytical Verification of Stereochemistry and Mass

This protocol utilizes Nuclear Magnetic Resonance (NMR) causality: the

-coupling constant of the vinylic protons directly dictates the spatial geometry (E vs. Z).

### Step-by-Step Methodology:

- **Sample Preparation: Dissolve**  
of the compound in  
of deuterated chloroform (  
) containing 0.03% v/v TMS as an internal standard.
- **H NMR Acquisition: Acquire a standard 1D**  
H NMR spectrum at  
or higher.
- **J-Coupling Analysis (The Validation Step): Isolate the signals corresponding to the alkene protons (**  
) typically found between  
. Calculate the coupling constant (  
).
  - **Causality: An (E)-alkene will exhibit a large trans-coupling constant (**  
) . If the  
-value is  
, the sample is contaminated with the (Z)-isomer and must be rejected or purified.
- **HRMS Validation: Dilute a**  
aliquot in  
of LC-MS grade Acetonitrile. Inject into an ESI-TOF mass spectrometer in positive ion mode. Confirm the presence of the  
peak at exactly  
.



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Fig 2: Self-validating analytical workflow for stereochemical and mass verification of the compound.

## Protocol 2: Integration into Catalytic Model Systems

Once validated, the compound can be used to profile ligand behavior in transition-metal catalysis.

Step-by-Step Methodology:

- Inert Atmosphere Setup: Purge a Schlenk flask with Argon for 15 minutes to ensure strict anhydrous and anaerobic conditions.
- Metal Precursor Loading: Add  
  
of the desired transition metal precursor (e.g.,  
  
) to the flask.
- Ligand Coordination: Introduce  
  
(a slight stoichiometric excess) of the validated **(E)-5-(But-2-enyl)-2-methylpyridine** via a gas-tight syringe.
- Solvent Addition: Add  
  
of anhydrous Toluene.
  - Causality: Toluene is chosen because its non-polar nature forces the relatively lipophilic ligand (XLogP3 = 2.6) to coordinate tightly with the metal center rather than remaining solvated.
- Thermal Activation: Stir the mixture at  
  
for 2 hours. The formation of the active catalyst complex can be monitored via an observable color shift in the solution.

## Conclusion

**(E)-5-(But-2-enyl)-2-methylpyridine** (

, MW:

) is far more than a simple heterocycle; it is a precisely engineered structural probe. By understanding the causality behind its exact mass, its lipophilic profile, and the steric implications of its (E)-butenyl and 2-methyl groups, researchers can leverage this compound to unlock highly specific heterocycle-based reaction pathways and optimize catalytic turnover.

## References

- National Center for Biotechnology Information (NIH). "(E)-5-(But-2-enyl)-2-methylpyridine | C10H13N - PubChem." pubchem.ncbi.nlm.nih.gov. Available at:[\[Link\]](#)
- National Center for Biotechnology Information (NIH). "(Z)-5-(But-2-enyl)-2-methylpyridine | C10H13N - PubChem." pubchem.ncbi.nlm.nih.gov. Available at:[\[Link\]](#)

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## Sources

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